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Introduction
The emergence of SARS-CoV-2 has highlighted the urgent need for effective antiviral

therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral

replication and a key antagonist of the host's innate immune response, making it a prime target

for antiviral drug development.[1][2] The FlipGFP PLpro assay is a cell-based reporter system

that allows for the evaluation of PLpro inhibitors in a biologically relevant context.[3][4] This

document provides detailed application notes and protocols for setting up and performing a

FlipGFP PLpro assay to evaluate the inhibitory activity of Jun12682, a potent and specific non-

covalent inhibitor of SARS-CoV-2 PLpro.[1][5]

Jun12682 has demonstrated significant antiviral efficacy by targeting both the BL2 groove and

a newly identified Val70Ub-binding site on PLpro.[5][6] This dual-binding mechanism

contributes to its high potency and its ability to inhibit the deubiquitinating and deISGylating

activities of PLpro, which are crucial for the virus to evade the host's immune system.[5][7]

Principle of the FlipGFP PLpro Assay
The FlipGFP assay is a novel fluorogenic reporter system based on a "flipped" beta-strand of

Green Fluorescent Protein (GFP).[8][9] The reporter construct consists of two parts of a split

GFP molecule. The 11th β-strand is engineered to be in a parallel orientation to the 10th β-

strand, preventing its proper folding and thus fluorescence.[9][10] These two strands are
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connected by a linker containing a specific protease cleavage site, in this case, for SARS-CoV-

2 PLpro.[11] When PLpro is active, it cleaves the linker, allowing the 11th β-strand to "flip" back

to its native anti-parallel conformation, leading to the reconstitution of the GFP chromophore

and a significant increase in fluorescence.[8][10] The intensity of the fluorescence is directly

proportional to the activity of PLpro. Therefore, in the presence of an inhibitor like Jun12682,

PLpro activity is reduced, resulting in a dose-dependent decrease in the fluorescence signal.

[12]

Data Presentation
Table 1: Inhibitory Activity of Jun12682 against SARS-
CoV-2 PLpro

Assay Type Parameter Value Reference

FlipGFP PLpro Assay EC50 1.1 µM [5][13]

FRET-based

Enzymatic Assay (Ub-

AMC)

Ki 63.5 nM [5][7]

FRET-based

Enzymatic Assay

(ISG15-AMC)

Ki 38.5 nM [5][7]

Antiviral Assay (Caco-

2 cells)
EC50 0.44–2.02 µM [5]

Antiviral Assay (Vero

cells)
EC50 1.1 µM [5]

Table 2: Comparative Antiviral Activity of Jun12682
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Compound Target
Antiviral EC50
(Vero cells)

Reference

Jun12682 PLpro 1.1 µM [5]

GRL0617 (known

PLpro inhibitor)
PLpro 22.4 µM [5]

Nirmatrelvir Mpro
Not applicable

(different target)
[6]

Experimental Protocols
Materials and Reagents

Cell Line: Human embryonic kidney 293T (HEK293T) cells.

Plasmids:

FlipGFP-PLpro reporter plasmid (containing the PLpro cleavage sequence). A suitable

starting point is the pcDNA3-TEV-flipGFP-T2A-mCherry plasmid (Addgene #124429),

which can be modified to replace the TEV cleavage site with the PLpro cleavage site.[11]

[12]

SARS-CoV-2 PLpro expression plasmid.

Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Compound: Jun12682 (dissolved in DMSO to a stock concentration of 10 mM).

Assay Plates: White, clear-bottom 96-well plates.

Plate Reader: A fluorescence plate reader capable of measuring GFP fluorescence

(Excitation: ~488 nm, Emission: ~510 nm).

Protocol for FlipGFP PLpro Assay
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Day 1: Cell Seeding

Culture HEK293T cells in a T75 flask until they reach 70-80% confluency.

Trypsinize and resuspend the cells in fresh culture medium.

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

Prepare the transfection mix according to the manufacturer's protocol. For each well, a ratio

of 1:0.8 of the FlipGFP-PLpro reporter plasmid to the PLpro expression plasmid is

recommended.[10]

Add the transfection mix to each well.

Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment and Measurement

Prepare serial dilutions of Jun12682 in culture medium. A typical concentration range to test

would be from 0.01 µM to 100 µM. Include a DMSO-only control.

Carefully remove the medium from the wells and replace it with the medium containing the

different concentrations of Jun12682.

Incubate for another 24 hours at 37°C with 5% CO2.

Measure the GFP fluorescence intensity using a plate reader (Excitation: 488 nm, Emission:

510 nm).

Data Analysis
Subtract the background fluorescence from wells containing non-transfected cells.

Normalize the fluorescence signal of the compound-treated wells to the DMSO-treated

control wells (representing 100% PLpro activity).
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Plot the normalized fluorescence intensity against the logarithm of the Jun12682
concentration.

Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
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Caption: SARS-CoV-2 PLpro signaling pathway and its role in innate immune evasion.
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Day 1 & 2: Preparation

Day 3: Assay

Data Analysis
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Caption: Experimental workflow for the FlipGFP PLpro assay with Jun12682.
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Caption: Logical relationship of the FlipGFP PLpro assay components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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